![molecular formula C15H17N3O2 B028006 3-氨基-1,4-二甲基-5H-吡啶并[4,3-b]吲哚乙酸盐 CAS No. 68808-54-8](/img/structure/B28006.png)
3-氨基-1,4-二甲基-5H-吡啶并[4,3-b]吲哚乙酸盐
描述
Synthesis Analysis
The synthesis of Trp-P-1 has been achieved through various chemical routes. A notable method involves the acid-catalyzed cyclization of 2-acetamido-3-(2-indolyl)alkanoic acids to 1,2-dihydro-γ-carbolines, followed by dehydrogenation to γ-carbolinecarboxylates and subsequent conversion to the amino compound via Curtius rearrangement (Akimoto, Kawai, & Nomura, 1985). This method has been pivotal in studying the chemical and biological properties of Trp-P-1.
Molecular Structure Analysis
The molecular structure of Trp-P-1 has been confirmed through various analytical techniques, including X-ray crystallography and NMR spectroscopy. The structure is characterized by a pyrido[4,3-b]indole core with amino and methyl groups at specific positions, which are crucial for its mutagenic activity. The precise arrangement of these functional groups plays a significant role in the interaction of Trp-P-1 with DNA and its overall biological activity.
Chemical Reactions and Properties
Trp-P-1 undergoes metabolic activation in biological systems, which is essential for its mutagenic and carcinogenic effects. This activation involves enzymatic conversion to hydroxylated intermediates, which can then form adducts with DNA. The study by Hashimoto, Shudo, & Okamoto (1980) identified 3-hydroxyamino-1-methyl-5H-pyrido[4,3-b]indole as an active metabolite of Trp-P-2, a compound closely related to Trp-P-1, indicating a similar pathway might be involved for Trp-P-1 (Hashimoto, Shudo, & Okamoto, 1980).
科学研究应用
Application 1: Apoptosis Induction in Rat Splenocytes, Thymocytes, and Hepatocytes
- Summary of Application: Trp-P-1 is known to induce apoptosis in rat splenocytes, thymocytes, and hepatocytes . This process involves the activation of caspase-3-like proteases, which are markers of apoptosis .
- Methods of Application: Trp-P-1 is incorporated into these cells in a dose- and time-dependent manner through monoamine transporters . The uptake of Trp-P-1 into these cells is significantly competed by dopamine and serotonin, and inhibitors of dopamine and serotonin transporters markedly suppress the uptake of Trp-P-1 .
- Results or Outcomes: The inhibition of monoamine transporters using specific inhibitors partially suppressed Trp-P-1-induced cell death in these cells . In hepatocytes, the inhibition of transporters prevented Trp-P-1-induced morphological changes and activation of caspase-3 .
Application 2: Enhancement of UV-induced Lethality and Mutation Frequency
- Summary of Application: Trp-P-1 has been found to enhance UV-induced lethality and mutation frequency in Escherichia coli by inhibiting the repair of UV-induced DNA damage .
Application 3: Induction of Necrosis in Rat Splenocytes
- Summary of Application: Trp-P-1 is known to induce necrosis in rat splenocytes . This process involves the activation of caspase-3-like proteases .
- Methods of Application: Trp-P-1 is incorporated into these cells in a dose-dependent manner . The uptake of Trp-P-1 into these cells is significantly competed by dopamine and serotonin .
- Results or Outcomes: The inhibition of monoamine transporters using specific inhibitors partially suppressed Trp-P-1-induced cell death in these cells . In hepatocytes, the inhibition of transporters prevented Trp-P-1-induced morphological changes and activation of caspase-3 .
Application 4: Mutagenesis
- Summary of Application: Trp-P-1 is highly mutagenic in the Ames test . Investigations have shown that broiled fish, fried beef and commercial beef extracts, and protein pyrolysates contain this mutagen .
Application 5: Neurotoxic Action
- Summary of Application: Trp-P-1 is known to show neurotoxic action because of reduction of the catecholamine synthesis-related enzyme activity in clonal rat pheochromocytoma PC12h cells .
Application 6: Presence in Cooked Foods
安全和危害
未来方向
属性
IUPAC Name |
acetic acid;1,4-dimethyl-5H-pyrido[4,3-b]indol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3.C2H4O2/c1-7-12-11(8(2)15-13(7)14)9-5-3-4-6-10(9)16-12;1-2(3)4/h3-6,16H,1-2H3,(H2,14,15);1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNRBAJNAWIPGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(N=C1N)C)C3=CC=CC=C3N2.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021416 | |
| Record name | Trp-P-1 acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole acetate | |
CAS RN |
75104-43-7, 68808-54-8 | |
| Record name | 5H-Pyrido[4,3-b]indol-3-amine, 1,4-dimethyl-, acetate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75104-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5H-Pyrido(4,3-b)indole, 3-amino-1,4-dimethyl-, acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068808548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5H-Pyrido(4,3-b)indol-3-amine, 1,4-dimethyl-, acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075104437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trp-P-1 acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



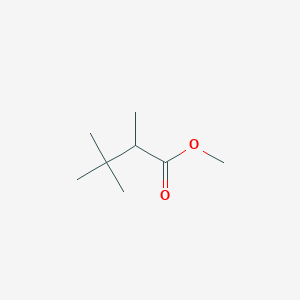
![Ammonium ((1S,3R,4R,7S)-3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl)methanesulfonate](/img/structure/B27928.png)

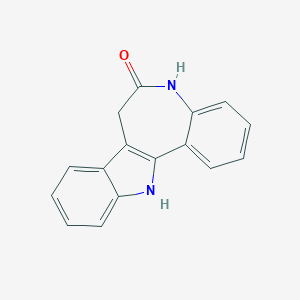
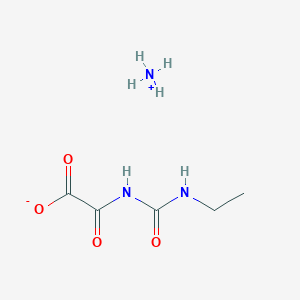
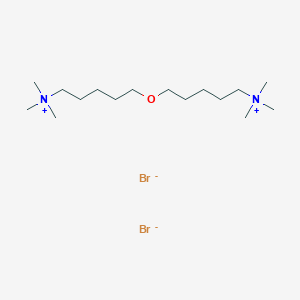

![2,2-Dimethylpropane-1,3-diol;hexanedioic acid;hexane-1,6-diol;2-[4-(2-hydroxyethoxy)phenoxy]ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B27943.png)
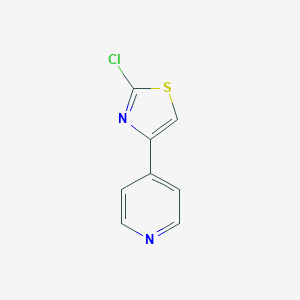
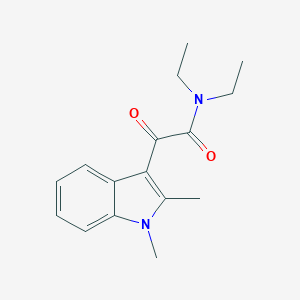
![N-butyl-5-propylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B27949.png)


![N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B27957.png)